molecular formula C10H12O2 B14238946 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 532423-83-9

7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one

Cat. No.: B14238946
CAS No.: 532423-83-9
M. Wt: 164.20 g/mol
InChI Key: ZVKIAYYQWLMDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-oxaspiro[45]deca-6,9-dien-8-one is a chemical compound known for its unique spirocyclic structure This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and distinctive three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and cyclic ketones.

    Formation of Spirocyclic Intermediate: The key step involves the formation of the spirocyclic intermediate through a cyclization reaction.

    Oxidation and Purification: The intermediate is then subjected to oxidation reactions to introduce the desired functional groups. The product is purified using techniques like column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of functional groups such as carbonyl and methyl groups further enhances its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one is unique due to its specific substitution pattern and the presence of a methyl group, which influences its chemical reactivity and potential applications. The spirocyclic structure provides rigidity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

532423-83-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

7-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C10H12O2/c1-8-7-10(4-2-6-12-10)5-3-9(8)11/h3,5,7H,2,4,6H2,1H3

InChI Key

ZVKIAYYQWLMDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2(CCCO2)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.